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Compound of Interest

HOMO EGONOL BETA-D-
Compound Name:

GLUCOSIDE
CAS No.: 325791-19-3
Cat. No.: B142988

Get Quote

Introduction & Molecule Profile[2][3][4][5]

Homoegonol

-D-glucoside is a bioactive benzofuran glycoside isolated from species of the Styracaceae
family, particularly Styrax officinalis and Styrax japonica.[1] Structurally, it consists of a 2-
arylbenzofuran core (Homoegonol) glycosylated at the terminal primary alcohol of the C5-
propyl chain.[1]

Unlike its congener Egonol (which possesses a methylenedioxy bridge on the 2-aryl ring),
Homoegonol features a 3,4-dimethoxyphenyl moiety.[1] This structural nuance significantly
alters its lipophilicity and metabolic profile, making it a target of interest for anti-inflammatory
and cytotoxic pharmacological studies.

Chemical Identity[1][2][4][6][7]1[8]1[9]

¢ |[UPAC Name: 5-(3-(

-D-glucopyranosyloxy)propyl)-7-methoxy-2-(3,4-dimethoxyphenyl)benzofuran[1]
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e Aglycone: Homoegonol (

)

e Molecular Formula:

¢ Molecular Weight: 504.53 g/mol [1]

Retrosynthetic Analysis

The synthesis is designed as a convergent block synthesis. The molecule is disconnected at
the glycosidic bond and the benzofuran core.

» Glycosidic Disconnection: The final step involves a stereoselective

-glycosylation between the primary alcohol of Homoegonol and a glucose donor.[1]

e Aglycone Construction: The Homoegonol skeleton is constructed via a Sonogashira cross-
coupling/cyclization cascade between a functionalized phenol (derived from Eugenol) and a
phenylacetylene derivative.

» Side Chain Functionalization: The hydroxypropyl chain is installed via hydroboration-
oxidation of the allyl group present in the starting material (Eugenol).[1]
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Figure 1: Retrosynthetic logic flow for Homoegonol

-D-glucoside.

Detailed Synthetic Protocols
Phase 1: Synthesis of the Aglycone (Homoegonol)

Rationale: We utilize Eugenol as a biomass-derived scaffold.[1][2] It already contains the 4-
allyl, 2-methoxy, and 1-phenol pattern required for the benzofuran core.[1]

Step 1.1: lodination of Eugenol

To enable the cross-coupling, we must introduce a halogen ortho to the phenol.
e Reagents: Eugenol, lodine (

), Potassium lodide (KI), Aqueous Ammonia (

)-

e Mechanism: Electrophilic aromatic substitution.[1]

» Protocol:
o Dissolve Eugenol (10.0 g, 61 mmol) in 100 mL of water/THF (1:1).
o Add KI (12.1 g, 73 mmol) and

(15.5 g, 61 mmol).

o Slowly add 25% aqueous ammonia (50 mL) while stirring at room temperature (RT).
o Stir for 3 hours. The solution will darken.
o Quench: Add saturated

to remove excess iodine.
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o Extraction: Extract with EtOACc (

mL). Wash with brine, dry over

(3]

o Purification: Flash chromatography (Hexanes/EtOAc 9:1).

o Yield: ~85% of 2-lodo-4-allyl-6-methoxyphenol.

Step 1.2: Preparation of 3,4-Dimethoxyphenylacetylene
» Starting Material: 3,4-Dimethoxybenzaldehyde (Veratraldehyde).[1]

¢ Method: Seyferth-Gilbert Homologation (Bestmann-Ohira reagent) is preferred for mildness,

or Corey-Fuchs reaction.[1]
¢ Protocol (Corey-Fuchs):
o React aldehyde with
and
to form the gem-dibromoalkene.[1]
o Treat with
-BulLi (2.2 equiv) in THF at -78°C, followed by water quench.
o Result:3,4-Dimethoxyphenylacetylene.

Step 1.3: Sonogashira Coupling & Cyclization

This is the key step to form the 2-arylbenzofuran core.[1]
e Reagents:

(3 mol%), Cul (2 mol%),
(Base/Solvent).

e Protocol:
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In a flame-dried Schlenk flask, combine 2-iodo-4-allyl-6-methoxyphenol (1.0 equiv) and
3,4-dimethoxyphenylacetylene (1.2 equiv).

Dissolve in anhydrous DMF/Et3N (3:1). Degas with Argon for 15 min.
Add catalysts:

and Cul.[1]

Heat to 60°C for 4 hours (Coupling), then increase to 100°C for 12 hours (Cyclization).

» Note: The free phenol allows for a tandem coupling-cyclization mechanism where the
oxygen attacks the activated alkyne.[1]

Workup: Dilute with water, extract with EtOAc.
Purification: Silica gel chromatography (Hexanes/EtOAc).

Product:5-Allyl-7-methoxy-2-(3,4-dimethoxyphenyl)benzofuran.

Step 1.4: Hydroboration-Oxidation

Convert the allyl group to the primary alcohol (Homoegonol).[1]

» Reagents: 9-BBN (0.5 M in THF), NaOH,

e Protocol:

[¢]

[¢]

o

(¢]

Dissolve the benzofuran intermediate (1.0 g) in dry THF under Argon.
Cool to 0°C. Add 9-BBN (1.5 equiv) dropwise.

Warm to RT and stir for 12 hours.

Cool to 0°C. Add 3M NaOH (2 equiv) followed carefully by 30%

(2 equiv).
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Stir for 2 hours at RT.

[e]

(¢]

Workup: Extract with ether, wash with brine.

[¢]

Purification: Flash chromatography (gradient 20% to 50% EtOAc in Hexanes).

[¢]

Product:Homoegonol (White solid).[1] Confirm structure by
NMR (look for propyl triplets).[1]

Phase 2: Glycosylation (Schmidt Protocol)

Rationale: The Schmidt trichloroacetimidate method is chosen over the Koenigs-Knorr method
to avoid the use of heavy metals (silver/mercury) and ensure high

-selectivity via neighboring group participation (NGP) from the C2-acetate.[1]

Step 2.1: Donor Preparation[1]
e Target:2,3,4,6-Tetra-O-acetyl-

-D-glucopyranosyl trichloroacetimidate.
e Protocol:
o Acetylate D-glucose (

, Pyridine)
Pentaacetate.[1]

o Selective anomeric deprotection (Hydrazine acetate)

Tetraacetyl glucose (1-OH).[1]
o React with Trichloroacetonitrile (
) and DBU (catalytic) in DCM.[1]

o lIsolate the
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-imidate (kinetic product) via rapid filtration through silica (use Et3N in eluent to prevent
hydrolysis).[1]

Step 2.2: Coupling Reaction[1]

« Reagents: Homoegonol (Acceptor), Glucose Imidate (Donor), TMSOTTf (Catalyst), 4A
Molecular Sieves (MS).

e Solvent: Anhydrous DCM (Dichloromethane).[1]
» Protocol:

Flame-dry a flask containing 4A MS powder.

o

o Add Homoegonol (100 mg, 1.0 equiv) and Glucose Imidate (1.5 equiv) in dry DCM (5 mL).
o Stir at RT for 30 min to dry the system.

o Cool to -20°C.

o Add TMSOTT (0.1 equiv) dropwise.[1]

o Monitor by TLC.[1][4][3] Reaction is usually complete in 1 hour.[1]

o Quench: Add

(2 drops). Filter off sieves.[1]

o Purification: Flash chromatography (Hexanes/EtOAc 1:1).
o Product:Peracetylated Homoegonol

-D-glucoside.

Step 2.3: Global Deprotection (Zemplén)
* Reagents: NaOMe (Sodium Methoxide), anhydrous MeOH.

e Protocol:
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[e]

Dissolve the protected glucoside in anhydrous MeOH.

o Add freshly prepared NaOMe (0.5 M in MeOH) until pH ~9-10.
o Stir at RT for 2 hours. A white precipitate may form.[1][3]

o Neutralization: Add Amberlite IR-120 (

form) resin until pH is neutral (pH 7).[1]

o Filter resin and concentrate solvent.[1]
o Final Purification: Recrystallization from MeOH/Ether or preparative HPLC.
o Final Product:Homoegonol

-D-glucoside.

Analytical Data & Validation
Expected NMR Signatures (in)
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Chemical Shift
Position Moiety ( Multiplicity Notes
)

Characteristic of
Aglycone Benzofuran H-3 ~6.90 Singlet 2-substituted

benzofuran

] 7-OMe and 3',4'-
Ar-OMe (x3) 3.85-3.95 Singlets )
diOMe
Propyl
( ~2.75 Triplet Benzylic
)
Propyl
( ~1.95 Multiplet
)
Propyl
] Adjacent to O-
( ~3.60 Multiplet
Glc
)
) (Confirms

Sugar Anomeric H-1" 4.30-4.40 Doublet

-configuration)
Sugar Backbone  3.2-3.9 Multiplets H2" to H6"

QC Checkpoints

o Coupling Efficiency: Check the disappearance of the alkyne peak (2100 cm~1) in IR during
Sonogashira.

o Stereochemistry: The anomeric coupling constant (
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) must be >7 Hz to confirm the
-anomer. An

-anomer would show

J1]

e Purity: HPLC purity >98% is required for biological assays. Use a C18 column,
Water/Acetonitrile gradient.

Process Visualization
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Figure 2: Step-by-step synthetic workflow from Eugenol to the final Glucoside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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